molecular formula C14H25N3O B2924212 2-(4-tert-butylazepan-1-yl)-N-(cyanomethyl)acetamide CAS No. 1355841-41-6

2-(4-tert-butylazepan-1-yl)-N-(cyanomethyl)acetamide

Cat. No.: B2924212
CAS No.: 1355841-41-6
M. Wt: 251.374
InChI Key: KGRGPWLDMQYSCQ-UHFFFAOYSA-N
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Description

2-(4-tert-butylazepan-1-yl)-N-(cyanomethyl)acetamide is a synthetic organic compound that belongs to the class of azepane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylazepan-1-yl)-N-(cyanomethyl)acetamide typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions.

    Attachment of the Cyanomethyl Group: The cyanomethyl group can be introduced through nucleophilic substitution reactions.

    Formation of the Acetamide Group: The acetamide group can be formed through amidation reactions involving acetic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the azepane ring or the tert-butyl group.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the cyanomethyl or acetamide groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Oxidized derivatives of the azepane ring or tert-butyl group.

    Reduction Products: Amine derivatives from the reduction of the nitrile group.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-tert-butylazepan-1-yl)-N-(cyanomethyl)acetamide may have applications in several fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of biological systems due to its structural features.

    Medicine: Possible applications in drug development, particularly if it exhibits biological activity.

    Industry: Use in the production of materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylazepan-1-yl)-N-(cyanomethyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Azepane Derivatives: Compounds with similar azepane ring structures.

    tert-Butyl Substituted Compounds: Compounds with tert-butyl groups attached to various frameworks.

    Cyanomethyl Derivatives: Compounds containing the cyanomethyl group.

Uniqueness

2-(4-tert-butylazepan-1-yl)-N-(cyanomethyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-(4-tert-butylazepan-1-yl)-N-(cyanomethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O/c1-14(2,3)12-5-4-9-17(10-6-12)11-13(18)16-8-7-15/h12H,4-6,8-11H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRGPWLDMQYSCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCCN(CC1)CC(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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